1-(2-Chloro-4-fluorophenyl)ethanamine, also known as (1S)-1-(2-chloro-4-fluorophenyl)ethanamine, is a chemical compound with the molecular formula C8H10ClFN·HCl. This compound is classified as an aromatic amine due to the presence of an amine group attached to a phenyl ring that contains both a chlorine and a fluorine substituent. It has garnered attention in various fields, including medicinal chemistry, where it is investigated for its potential biological activities and as an intermediate in the synthesis of more complex organic molecules.
The synthesis of 1-(2-chloro-4-fluorophenyl)ethanamine typically involves several key steps:
1-(2-Chloro-4-fluorophenyl)ethanamine hydrochloride can undergo several types of chemical reactions:
The reactivity of this compound is influenced by the positioning of the chloro and fluoro substituents, which can affect its electrophilicity and nucleophilicity.
The mechanism of action for 1-(2-chloro-4-fluorophenyl)ethanamine involves its interaction with specific molecular targets such as receptors or enzymes. The presence of both chlorine and fluorine substituents on the phenyl ring enhances its binding affinity and selectivity towards these targets.
Relevant analyses include spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy), which can provide insights into its structural characteristics and confirm purity levels.
1-(2-Chloro-4-fluorophenyl)ethanamine hydrochloride is primarily utilized in:
Halogenated aromatic amines have evolved from simple natural prototypes to sophisticated therapeutics. The discovery of endogenous catecholamines (dopamine, epinephrine) in the early 20th century revealed the pharmacological potential of the phenethylamine scaffold [1]. The strategic incorporation of halogens—particularly chlorine and fluorine—began in the 1950s with antipsychotics like chlorpromazine, where chlorine atoms enhanced receptor affinity and metabolic stability [6] [7]. By the 1980s, fluorine substitution became prevalent in CNS drugs due to its ability to modulate lipophilicity and bioavailability, as seen in fluoxetine (Prozac) [3] [7]. The recent FDA approval of 14 halogenated drugs in 2021 alone underscores the enduring significance of this approach, with compounds like tivozanib (renal carcinoma) and sotorasib (KRAS inhibitor) featuring chloro/fluoro motifs [7].
Table 1: Evolution of Key Halogenated Phenethylamine-Based Therapeutics
Era | Compound | Halogen Pattern | Therapeutic Class |
---|---|---|---|
1930s | Dopamine | None (prototype) | Neurotransmitter |
1950s | Chlorpromazine | 2-Chloro | Antipsychotic |
1980s | Fluoxetine | 4-Trifluoromethyl | Antidepressant (SSRI) |
2020s | Tivozanib | 2,6-Dichloro-4-fluoro | Anticancer (VEGFR inhibitor) |
2020s | Melphalan flufenamide | 4-Fluoro | Antineoplastic |
The 2-chloro-4-fluorophenyl moiety confers distinct advantages in molecular recognition and pharmacokinetics. Sterically, the ortho-chloro group induces torsional restriction, forcing the aromatic ring perpendicular to the ethylamine side chain, which optimizes binding pocket fit in receptors like 5-HT2A and β-adrenergic subtypes [2] [6]. Electronically, fluorine’s high electronegativity (Pauling scale: 4.0) reduces the amine pKa (e.g., from 10.4 to 8.5 in piperidinylindoles), enhancing blood-brain barrier (BBB) penetration by increasing unionized fractions [7] [8]. Chlorine’s polarizability strengthens hydrophobic interactions and halogen bonding, as demonstrated in tyrosinase inhibitors where 3-chloro-4-fluorophenyl derivatives show IC50 values as low as 0.19 μM – surpassing reference compounds like kojic acid (17.76 μM) [2]. This motif’s metabolic resistance stems from fluorine blocking cytochrome P450-mediated hydroxylation and chlorine impeding oxidative dehalogenation [7] [8].
Table 2: Steric and Electronic Properties of the 2-Chloro-4-fluorophenyl Motif
Property | Impact on Drug Design | Example |
---|---|---|
Steric Effects | Torsional restriction improves receptor fit | Enhanced α2-adrenergic selectivity |
Electronic Effects | Reduced amine pKa (↑ BBB penetration) | pKa shift from 10.4 to 8.5 in CNS agents |
Dipole Moment | 2.1–2.3 D (optimizes polar interactions) | Tyrosinase inhibitors with 0.19 μM IC50 |
Metabolic Stability | Resists CYP oxidation and dehalogenation | Extended t½ in halogenated antipsychotics |
Chirality dictates CNS drug efficacy, as evidenced by (1S)-1-(2-chloro-4-fluorophenyl)ethanamine’s superior target engagement over its (R)-enantiomer. Enantiopure compounds exhibit up to 1000-fold differences in receptor affinity due to complementary 3D binding pocket geometries – e.g., serotonin receptors discriminate between enantiomers via H-bonding with Thr3.37 and steric clash at Val7.36 [9] [3]. The (S)-configuration in β-branched phenethylamines optimizes BBB permeability by balancing lipophilicity (LogP 2.1–2.3) and hydrogen-bonding capacity (0–1 donors), aligning with CNS drug guidelines: MW < 400, LogP 2–5, and polar surface area < 60 Ų [3] [5]. Notably, 90% of CNS-active halogenated phenethylamines target GPCRs or transporters where stereochemistry governs signaling bias; escitalopram ((S)-citalopram) shows 30-fold higher serotonin reuptake inhibition than its (R)-counterpart [9].
Table 3: Comparative Analysis of Enantiomer Properties in CNS-Targeting Halogenated Phenethylamines
Parameter | (S)-Enantiomer Advantages | Receptor-Specific Consequences |
---|---|---|
BBB Permeability | Optimal LogP (2.1–2.3) and pKa (8.5–9.0) | ↑ Brain:plasma ratio (e.g., 5:1 in fluorinated SSRIs) |
GPCR Affinity | Ki 10–100 nM vs. >1000 nM for (R) | 5-HT2A activation at 0.06 nM for (S) vs. 0.43 nM for (R) |
Transporter Selectivity | SERT Ki = 1.1 nM vs. NET Ki >1000 nM | Prevents off-target cardiovascular effects |
Metabolic Stability | Resists CYP2D6 demethylation (t½ >6h) | Avoids toxic metabolites in chronic dosing |
Synthesizing (1S)-1-(2-chloro-4-fluorophenyl)ethanamine demands precision in chiral induction and halogen compatibility. Key challenges include:
Table 4: Comparison of Synthetic Routes to (S)-1-(2-Chloro-4-fluorophenyl)ethanamine
Method | Key Conditions | ee (%) | Yield (%) | Limitations |
---|---|---|---|---|
Reductive Amination | NaBH(OAc)3/Chiral phosphoric acid | 90 | 75 | Moderate diastereoselectivity |
Enzymatic Reduction | Alcohol dehydrogenase/NADH → Mitsunobu amination | >99 | 45 | Multi-step; cofactor recycling |
Diastereomeric Salt Crystallization | Ditoluoyl-D-tartaric acid/MeOH | 99 | 38 (theoretical max 50) | Waste generation; low yield |
Organophotoredox Amination | Eosin Y/hν/Imidazolidinone catalyst | 94 | 82 | Requires specialized equipment |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7